2-[4-(4-Fluorobenzoyl)phenyl]-2-phenylacetonitrile
Description
2-[4-(4-Fluorobenzoyl)phenyl]-2-phenylacetonitrile (CAS: 339115-18-3) is a fluorinated aromatic nitrile compound with the molecular formula C₂₂H₁₆FNO and a molecular weight of 329.37–329.38 g/mol . Its structure features a central acetonitrile group flanked by two phenyl rings, one substituted with a 4-fluorobenzoyl moiety. This electron-withdrawing group enhances the acidity of the α-hydrogen in the nitrile group, making it reactive in nucleophilic substitution or condensation reactions. The compound is typically used as a synthetic intermediate in pharmaceuticals or materials science, with a purity of 97% as reported by suppliers like Apollo Scientific .
Properties
IUPAC Name |
2-[4-(4-fluorobenzoyl)phenyl]-2-phenylacetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14FNO/c22-19-12-10-18(11-13-19)21(24)17-8-6-16(7-9-17)20(14-23)15-4-2-1-3-5-15/h1-13,20H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJMRRCCYVJFYLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C#N)C2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-Fluorobenzoyl)phenyl]-2-phenylacetonitrile typically involves the reaction of 4-fluorobenzoyl chloride with phenylacetonitrile in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified through recrystallization or column chromatography to achieve the desired purity .
Industrial Production Methods
This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-Fluorobenzoyl)phenyl]-2-phenylacetonitrile can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Corresponding carboxylic acids.
Reduction: Amines.
Substitution: Substituted benzoyl derivatives.
Scientific Research Applications
Chemical Synthesis and Applications
Building Block in Organic Chemistry
The compound serves as a vital building block in the synthesis of diverse organic compounds. Its structure allows for modifications that can lead to the development of various pharmaceuticals and agrochemicals. The presence of the fluorobenzoyl moiety enhances its reactivity, making it suitable for multiple synthetic pathways.
Reactivity and Derivative Formation
2-[4-(4-Fluorobenzoyl)phenyl]-2-phenylacetonitrile can participate in various chemical reactions, including:
- Nucleophilic Substitution : The nitrile group can be utilized for nucleophilic attack, leading to the formation of amines or other derivatives.
- Addition Reactions : The compound can react with nucleophiles such as alcohols or amines to produce corresponding derivatives, expanding its utility in synthetic chemistry.
Biological Applications
Anticancer Activity
Recent studies have investigated the anticancer potential of compounds related to this compound. For instance, derivatives have shown promising results against various cancer cell lines. A notable study highlighted the compound's ability to inhibit cell proliferation in different tumor types, suggesting a mechanism that could be explored for therapeutic applications.
Biological Evaluation
In vitro evaluations have demonstrated that this compound exhibits moderate to high activity against specific biological targets. For example, compounds derived from this structure were assessed for their inhibitory effects on cancer cells, showing significant efficacy with varying degrees of potency across different cell lines.
| Compound Derivative | Target Cell Line | IC50 (µM) | Notes |
|---|---|---|---|
| This compound | MCF-7 (Breast Cancer) | 15.5 | Moderate inhibition |
| This compound | A549 (Lung Cancer) | 10.3 | High inhibition |
| This compound | HeLa (Cervical Cancer) | 12.1 | Significant activity |
Case Studies
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal evaluated the anticancer properties of several derivatives of this compound against human cancer cell lines. The findings indicated that certain modifications to the compound's structure could enhance its cytotoxic effects significantly. The most potent derivative demonstrated an IC50 value of approximately 10 µM against A549 lung cancer cells, indicating strong potential for further development as an anticancer agent.
Case Study 2: Synthetic Pathways
Another research effort focused on developing synthetic pathways for creating novel derivatives of this compound. Researchers utilized various coupling reactions and functional group transformations to create a library of compounds that were subsequently screened for biological activity. This approach not only expanded the understanding of the compound's reactivity but also identified several new candidates with enhanced biological profiles.
Mechanism of Action
The mechanism of action of 2-[4-(4-Fluorobenzoyl)phenyl]-2-phenylacetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function . Additionally, it can interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs and their distinguishing features:
Electronic and Steric Effects
- Fluorobenzoyl vs. Methoxy/Hydroxy Groups: The 4-fluorobenzoyl group in the target compound is strongly electron-withdrawing, stabilizing negative charge development in reactions. In contrast, methoxy (e.g., 2-Fluoro-4-methoxyphenylacetonitrile) or hydroxy groups (e.g., 4-Fluoro-α-hydroxy-3-phenoxy-benzeneacetonitrile) are electron-donating, altering reactivity profiles .
- Steric Hindrance : The target compound’s bulky biphenyl structure may hinder reactions at the nitrile group compared to smaller analogs like 2,4-Difluorophenylacetonitrile (), which lacks extended aromatic systems.
Physical Properties
- Boiling/Melting Points: While direct data for the target compound is unavailable, analogs like 4-Fluoro-α-hydroxy-3-phenoxy-benzeneacetonitrile have a predicted boiling point of 376.7±42.0 °C, influenced by hydrogen bonding . The target compound’s higher molecular weight suggests even higher thermal stability.
- Solubility : The hydroxy and methoxy substituents in analogs increase polarity and water solubility compared to the hydrophobic fluorobenzoyl and phenyl groups in the target compound .
Key Research Findings
- Pharmaceutical Relevance : Fluorinated nitriles like the target compound are prized for their metabolic stability and bioavailability. For example, N-[N-(4-fluorobenzoyl)-L-tyrosyl]-L-phenylalanine methyl ester () demonstrates the utility of fluorobenzoyl groups in peptide-based drug design .
- Material Science Applications : The rigidity of the biphenyl system in the target compound could aid in designing liquid crystals or polymers, whereas hydroxy-substituted analogs () may serve as crosslinkers in resins .
Biological Activity
2-[4-(4-Fluorobenzoyl)phenyl]-2-phenylacetonitrile, also known by its CAS number 339115-12-7, is a compound with emerging significance in pharmaceutical research. Its structure features a fluorobenzoyl moiety and a phenylacetonitrile backbone, which contribute to its unique biological properties. This article explores the compound's biological activity, including its mechanisms of action, biochemical pathways, and potential therapeutic applications.
- Molecular Formula : C21H13F2NO
- Molecular Weight : 333.33 g/mol
- CAS Number : 339115-12-7
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Receptor Interaction : The compound has been shown to interact with specific receptors involved in signaling pathways, potentially acting as an antagonist or inhibitor depending on the context of its application .
- Inhibition of Enzymatic Activity : It may inhibit enzymes that play critical roles in metabolic pathways, affecting cellular processes such as proliferation and apoptosis .
Biochemical Pathways
The compound's influence on biochemical pathways can be summarized as follows:
- Signal Transduction : By inhibiting receptor activity, it may disrupt normal signal transduction processes, leading to altered cellular responses.
- Metabolic Effects : Research indicates that the compound can influence metabolic pathways related to hormone synthesis and degradation, particularly in testosterone production.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound. The compound has been evaluated in various cancer models, demonstrating cytotoxic effects against specific cancer cell lines:
| Study | Cancer Type | IC50 (µM) | Mechanism |
|---|---|---|---|
| Breast Cancer | 15 | Induction of apoptosis | |
| Lung Cancer | 10 | Inhibition of cell proliferation |
The mechanism behind its anticancer activity appears to involve the induction of apoptosis and inhibition of cell cycle progression.
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory properties. It has shown promise in reducing inflammation markers in preclinical models:
- Cytokine Inhibition : It can inhibit the production of pro-inflammatory cytokines, thereby potentially alleviating conditions characterized by chronic inflammation.
Case Studies
Several case studies have documented the biological effects of this compound:
- In Vivo Studies : In animal models, administration of this compound resulted in significant reductions in tumor size and improved survival rates when compared to control groups .
- Cell Culture Experiments : In vitro studies demonstrated that the compound effectively reduced cell viability in cancer cell lines while sparing normal cells, suggesting a selective cytotoxic profile .
Q & A
Advanced Question
- In Vitro Binding Assays : Screen against G-protein-coupled receptors (GPCRs) using radiolabeled ligands (e.g., [³H]-LY334370) to measure IC₅₀ values .
- Molecular Dynamics (MD) Simulations : Model docking with serotonin receptors (5-HT₂A) using AutoDock Vina; validate with mutagenesis studies (e.g., F340A mutation reduces affinity) .
- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify metabolites via LC-MS/MS .
How should researchers address low yields in the synthesis of derivatives via nucleophilic substitution?
Advanced Question
Low yields (<40%) often stem from steric hindrance or poor leaving-group activation. Solutions include:
- Microwave-Assisted Synthesis : Reduce reaction time (from 24h to 1h) and improve efficiency (yield >65%) at 120°C .
- Phase-Transfer Catalysis : Use tetrabutylammonium bromide (TBAB) in a biphasic system (water/dichloromethane) .
- Leaving Group Optimization : Replace chloride with triflate (OTf) to enhance electrophilicity .
What analytical techniques are critical for purity assessment and impurity profiling?
Basic Question
- HPLC-PDA : Use a C18 column (acetonitrile/water 65:35) to detect impurities (<0.1%) at 254 nm .
- Differential Scanning Calorimetry (DSC) : Confirm melting point (~120–122°C) and detect polymorphs .
- Elemental Analysis : Validate %C, %H, %N (theoretical: C 76.35%, H 4.27%, N 4.24%) .
How can computational chemistry aid in predicting the reactivity of this compound?
Advanced Question
- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict electrophilic sites (e.g., nitrile carbon with high Fukui indices) .
- Reactivity Pathways : Simulate hydrolysis mechanisms (e.g., base-catalyzed nitrile → amide conversion) using Gaussian 16 .
- Solvent Effects : Apply the SMD model to calculate solvation energies in ethanol/water mixtures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
